molecular formula C8H5ClF3NO B1603506 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone CAS No. 207994-12-5

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Cat. No. B1603506
M. Wt: 223.58 g/mol
InChI Key: UJXXBJRNTFTYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” includes a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a chlorine atom and at the 5th position with a trifluoromethyl group .


Chemical Reactions Analysis

The specific chemical reactions involving “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not fully detailed in the search results .

Scientific Research Applications

Catalytic Behavior in Organic Synthesis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone has been utilized in the synthesis of NNN tridentate ligands, which are then coordinated with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. The catalytic activities are influenced by various reaction parameters, such as ethylene pressure, and the presence of methyl substituents on the aryl group linked to the imino group enhances activity (Sun et al., 2007).

Pharmaceutical Synthesis

This compound plays a role in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. Specifically, the relative stereochemistry in voriconazole synthesis is set by adding a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).

Synthesis of Fluorinated Pyridines

The compound is also involved in the formation of fluorinated pyridines. For instance, the reaction of nickel complexes with 3-chlorotetrafluoropyridine leads to the synthesis of various fluorinated pyridine derivatives, including 1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone (Sladek et al., 2003).

Photophysical Property Studies

In material science, the compound is used to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties. The photophysical properties of these compounds, like absorption and emission, are studied, providing insights into materials science applications (Hussein et al., 2019).

Antiviral Research

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone derivatives have been synthesized and investigated for antiviral activities. These derivatives include compounds like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which show potential in antiviral research (Attaby et al., 2006).

Antibacterial and Plant Growth Studies

Compounds derived from 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone have been screened for antibacterial and plant growth regulatory activities. Some of these derivatives have shown efficacy as antifungals and in regulating plant growth (Liu et al., 2007).

Safety And Hazards

While specific safety and hazard information for “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is not available in the search results, similar compounds are generally handled with care to avoid contact with skin and eyes, and to prevent inhalation of vapors .

Future Directions

The future directions for the use and study of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” are not specified in the search results .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXXBJRNTFTYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617239
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone

CAS RN

207994-12-5
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207994-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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